

Hazards and Toxicity of 3-Bromoaniline

Exposure: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromoaniline

Cat. No.: B018343

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromoaniline (CAS No: 591-19-5), an aromatic amine, is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] While its utility in chemical synthesis is well-established, a thorough understanding of its toxicological profile is crucial for ensuring occupational safety and for the risk assessment of any derived products. This technical guide provides a comprehensive overview of the known hazards and toxicity associated with **3-bromoaniline** exposure. The document summarizes available quantitative toxicological data, details relevant experimental methodologies, and visualizes key toxicological pathways and experimental workflows. It is important to note that while there is a general toxicological classification for **3-bromoaniline**, specific quantitative data in several key areas, such as carcinogenicity and reproductive toxicity, are limited. This guide highlights these data gaps to inform future research priorities.

Chemical and Physical Properties

3-Bromoaniline is a colorless to light brown liquid or solid with an aromatic odor.[2][3] Its key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |
|--|-----------------------------------|--------------|
| Molecular Formula | C ₆ H ₆ BrN | [4] |
| Molecular Weight | 172.02 g/mol | |
| Melting Point | 15-18 °C | [5] |
| Boiling Point | 251 °C | [2] |
| Density | 1.58 g/mL at 25 °C | [5] |
| Vapor Pressure | 0.04 mmHg | |
| Water Solubility | Sparingly soluble | [3] |
| LogP (Octanol-Water Partition Coefficient) | 2.10 | [6] |

Toxicological Data

The toxicity of substituted anilines is influenced by factors such as hydrophobicity and electronic and steric properties.[7] Quantitative structure-activity relationship (QSAR) studies indicate that hydrophobicity is a primary determinant of the toxicity of anilines.[7]

Acute Toxicity

3-Bromoaniline is classified as harmful if swallowed, in contact with skin, or if inhaled.[2]

Quantitative Acute Toxicity Data for 3-Bromoaniline

| Route | Species | Value | Reference(s) |
|-----------------|---------|-------------------|--------------|
| Intraperitoneal | Rat | LDLo: 140 mg/kg | [4][6] |
| Oral | - | No data available | - |
| Dermal | - | No data available | - |
| Inhalation | - | No data available | - |

Comparative Acute Toxicity Data for Related Haloanilines

| Chemical Name | CAS Number | Route | Species | Value | Reference(s) |
|-----------------|------------|------------|---------|---------------------------|---------------------|
| 2-Chloroaniline | 95-51-2 | Oral | Mouse | LD50: 256 mg/kg | [8] |
| | | Oral | Rat | LD50: 1016 mg/kg | |
| | | Dermal | Rat | LD50: 1000 mg/kg | |
| | | Inhalation | Rat | LC50: 4.2 - 6.1 mg/L (4h) | |
| 4-Chloroaniline | 106-47-8 | Oral | Rat | LD50: 300 - 420 mg/kg | [8] |
| | | Dermal | Rabbit | LD50: 360 mg/kg | |
| | | Inhalation | Rat | LC50: 2.34 mg/L | |
| 4-Bromoaniline | 106-40-1 | Oral | Rat | LD50: 456 mg/kg | [9] |
| | | Dermal | Rat | LD50: 536 mg/kg | |

Irritation and Sensitization

3-Bromoaniline is reported to cause skin and serious eye irritation.[\[2\]](#) It may also cause respiratory irritation.[\[2\]](#) There is limited data available regarding its potential for skin sensitization.

Genotoxicity and Mutagenicity

There is a lack of specific data on the genotoxicity and mutagenicity of **3-bromoaniline** from standard assays like the Ames test. However, the genotoxicity of aromatic amines as a class is

of significant concern. The mechanism often involves metabolic activation to form reactive intermediates that can bind to DNA.[10]

For context, 4-bromoaniline has been reported as negative in the Ames test.[11] In contrast, other substituted haloanilines have shown mutagenic potential.[10] Given the data gaps for **3-bromoaniline**, a direct assessment of its mutagenic potential is recommended for a comprehensive risk profile.

Carcinogenicity

There are no specific carcinogenicity bioassays for **3-bromoaniline** reported by major regulatory bodies such as the National Toxicology Program (NTP) or the International Agency for Research on Cancer (IARC).[12][13][14][15] Some safety data sheets mention that prolonged exposure may have carcinogenic effects, but this is not substantiated by specific studies.[3] The carcinogenicity of aromatic amines is highly structure-dependent.[16]

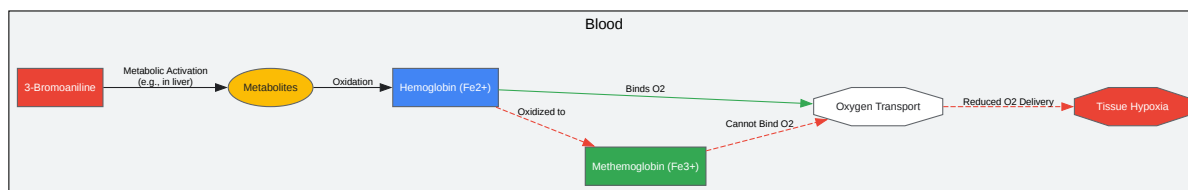
Reproductive and Developmental Toxicity

There is no specific information available in the searched literature regarding the reproductive or developmental toxicity of **3-bromoaniline**. This represents a significant data gap in its toxicological profile. Studies on other aniline derivatives have shown the potential for developmental toxicity, but direct extrapolation is not possible.[17][18][19]

Specific Organ Toxicity and Mechanism of Action

Methemoglobinemia

A primary toxic effect of aniline and its derivatives is the induction of methemoglobinemia.[4][8][20] This condition arises from the oxidation of the ferrous iron (Fe^{2+}) in hemoglobin to the ferric state (Fe^{3+}), rendering it incapable of binding and transporting oxygen.[21][22][23][24][25] This leads to a functional anemia and tissue hypoxia.[22][25] The process is mediated by reactive metabolites of aniline.[8]



[Click to download full resolution via product page](#)

Mechanism of **3-Bromoaniline**-Induced Methemoglobinemia.

Hepatotoxicity and Nephrotoxicity

Studies on haloanilines have demonstrated their potential to cause liver and kidney damage. [26] A study involving intraperitoneal injection of 2-bromoaniline in Fischer 344 rats resulted in elevated plasma alanine aminotransferase (ALT) activity and centrilobular morphological changes, indicative of hepatotoxicity. [26] The same study also reported nephrotoxic effects, including oliguria, increased blood urea nitrogen (BUN) levels, and the presence of tubular casts. [26] While this study focused on the 2-isomer, it is plausible that **3-bromoaniline** could elicit similar effects. The mechanisms of drug-induced hepatotoxicity are varied and can involve direct cellular damage, metabolic activation to reactive intermediates, or immune-mediated responses. [27][28][29]

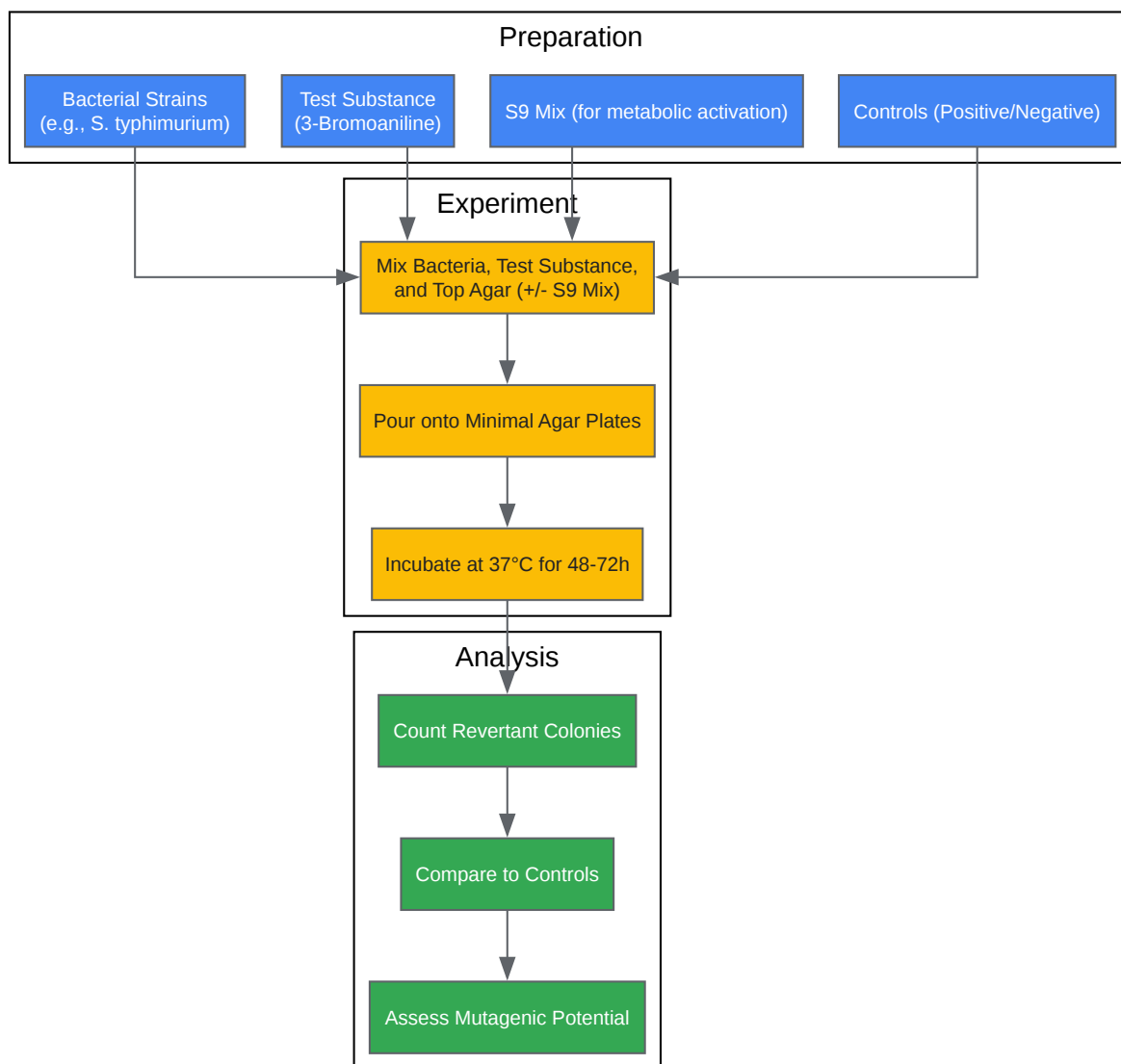
Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. [30][31] It utilizes several strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan) due to a mutation. The test evaluates the ability of the test substance to cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and grow on a minimal medium. [30][31]

Methodology:

- **Strain Selection:** At least five strains of bacteria are typically used, including *S. typhimurium* strains TA98, TA100, TA1535, and TA1537, and *E. coli* strain WP2uvrA, to detect different types of mutations (frameshift and base-pair substitutions).[\[31\]](#)
- **Metabolic Activation:** The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is a liver homogenate (typically from rats) that simulates mammalian metabolism.[\[31\]](#) This is crucial as some chemicals only become mutagenic after metabolic activation.
- **Exposure:** In the plate incorporation method, the bacterial culture, test substance at various concentrations, and S9 mix (if used) are combined with molten top agar and poured onto minimal glucose agar plates.[\[31\]](#) In the pre-incubation method, the mixture is incubated before plating.
- **Incubation:** The plates are incubated at 37°C for 48-72 hours.[\[31\]](#)
- **Scoring:** The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.



[Click to download full resolution via product page](#)

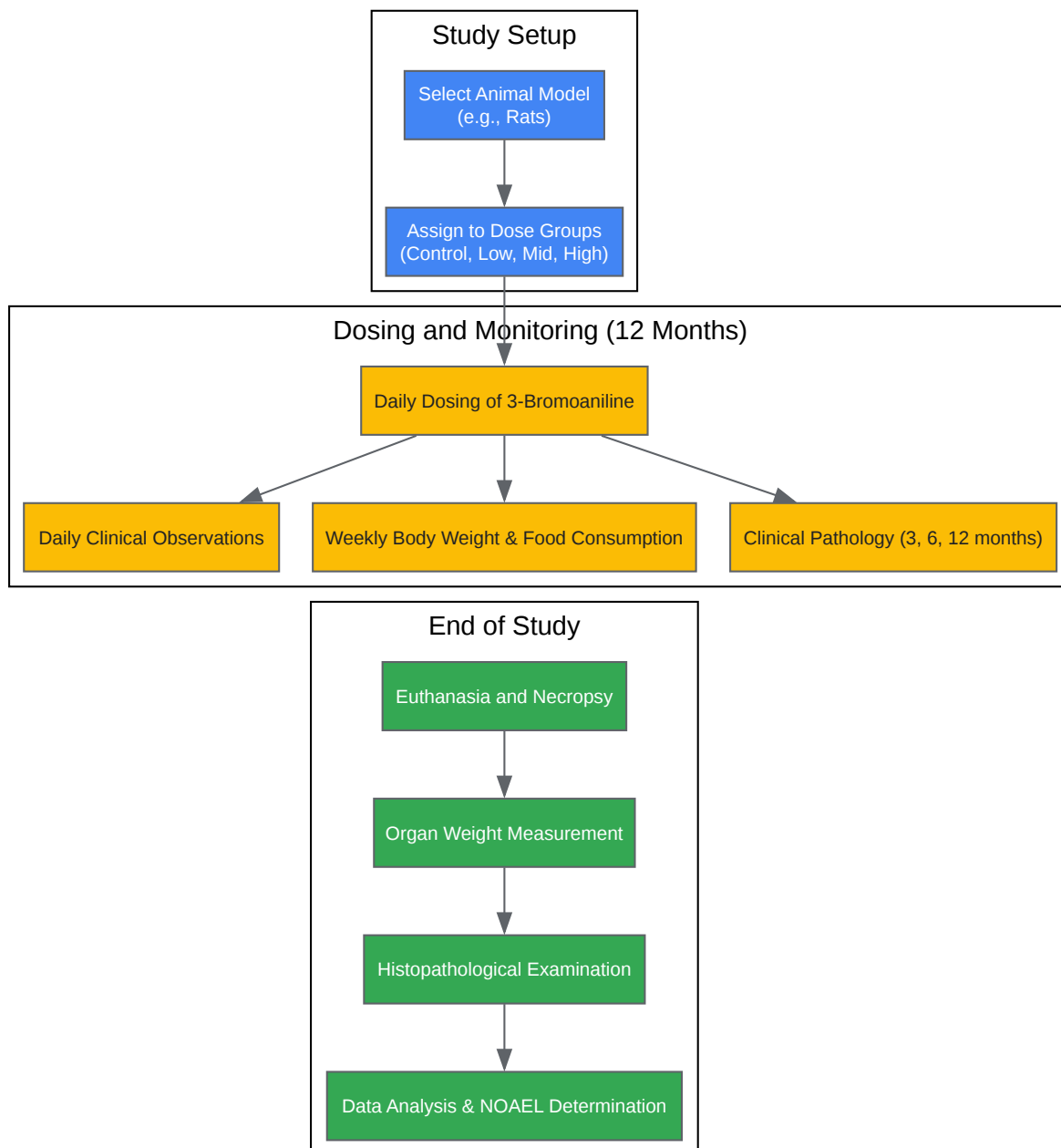
Workflow for the Ames Test (OECD 471).

Chronic Toxicity Study - OECD 452

Chronic toxicity studies are designed to evaluate the adverse effects of a substance following prolonged and repeated exposure over a significant portion of the test animal's lifespan.

Methodology:

- **Animal Model:** Typically conducted in rodents (e.g., rats), with at least 20 animals per sex per group.[\[26\]](#)
- **Dose Administration:** The test substance is administered daily for at least 12 months via a relevant route of exposure (e.g., oral gavage, in feed). At least three dose levels are used along with a control group.[\[26\]](#)
- **In-life Monitoring:** Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
- **Clinical Pathology:** Blood and urine samples are collected at 3, 6, and 12 months for hematology and clinical chemistry analysis.
- **Terminal Procedures:** At the end of the study, all animals are euthanized. A full necropsy is performed, and organ weights are recorded.
- **Histopathology:** A comprehensive set of tissues and organs are collected, preserved, and examined microscopically for pathological changes.



[Click to download full resolution via product page](#)

Workflow for a Chronic Toxicity Study (OECD 452).

Conclusion and Recommendations

3-Bromoaniline is a hazardous chemical with acute toxicity via oral, dermal, and inhalation routes of exposure. It is an irritant to the skin, eyes, and respiratory system. A significant toxicological concern is its potential to induce methemoglobinemia, a hallmark of aniline toxicity. Evidence from related haloanilines strongly suggests a potential for hepatotoxicity and nephrotoxicity.

However, there are considerable data gaps in the toxicological profile of **3-bromoaniline**. Specifically, there is a lack of publicly available data on its genotoxic, carcinogenic, and reproductive/developmental effects. For a comprehensive risk assessment, particularly in the context of drug development where impurities and metabolites are of concern, further studies are warranted. It is recommended that, at a minimum, an Ames test be conducted to assess its mutagenic potential. Depending on the exposure scenarios and use cases, further in vivo studies may be necessary to address the existing data gaps. In the absence of such data, a precautionary approach should be taken when handling **3-bromoaniline**, employing appropriate personal protective equipment and engineering controls to minimize exposure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In vitro and in vivo assessments of the genotoxic potential of 3-chloroallyl alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications [ketonepharma.com]
- 4. 3-Bromoaniline | C₆H₆BrN | CID 11562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromoaniline 98 591-19-5 [sigmaaldrich.com]
- 6. 3-Bromoaniline | CAS#:591-19-5 | Chemsrcc [chemsrc.com]

- 7. Comparison of the QSAR models for toxicity and biodegradability of anilines and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. 15th Report on Carcinogens [ntp.niehs.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Maternal and developmental toxicity in mice by aminophenylnorharman, formed from norharman and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers in Toxicology | Developmental and Reproductive Toxicology [frontiersin.org]
- 20. Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methemoglobinemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. emedicine.medscape.com [emedicine.medscape.com]
- 24. Methemoglobinemia - EMCrit Project [emcrit.org]
- 25. Cyanosis to diagnosis: various causes of methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Acute renal and hepatic toxicity of 2-haloanilines in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. emedicine.medscape.com [emedicine.medscape.com]
- 28. Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]

- 30. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 31. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Hazards and Toxicity of 3-Bromoaniline Exposure: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b018343#hazards-and-toxicity-of-3-bromoaniline-exposure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com